molecular formula C17H13N3S2 B11075665 7-Phenyl-4-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

7-Phenyl-4-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

Cat. No.: B11075665
M. Wt: 323.4 g/mol
InChI Key: CSDYJNWAEZOYTE-UHFFFAOYSA-N
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Description

7-PHENYL-4-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as sulfur or nitrogen. This particular compound features a benzothieno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-PHENYL-4-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-PHENYL-4-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom or the cyanide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-PHENYL-4-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 7-PHENYL-4-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core. The sulfur and cyanide groups may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H13N3S2

Molecular Weight

323.4 g/mol

IUPAC Name

7-phenyl-4-sulfanylidene-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C17H13N3S2/c18-9-17(11-4-2-1-3-5-11)7-6-12-13(8-17)22-16-14(12)15(21)19-10-20-16/h1-5,10H,6-8H2,(H,19,20,21)

InChI Key

CSDYJNWAEZOYTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1C3=C(S2)N=CNC3=S)(C#N)C4=CC=CC=C4

Origin of Product

United States

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